beta-Methyl-1H-indole-1-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Methyl-1H-indole-1-propionic acid: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has a methyl group attached to the beta position of the indole ring and a propionic acid moiety at the 1-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions.
Modern Synthetic Approaches: Advanced methods such as palladium-catalyzed cross-coupling reactions can be employed to construct the indole core and introduce the propionic acid moiety.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be produced in batches using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent quality.
Continuous Flow Synthesis: Continuous flow chemistry can be utilized to enhance the efficiency and scalability of the production process, reducing reaction times and improving yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxindoles.
Reduction: Reduction reactions can be performed to reduce the propionic acid moiety to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out at different positions on the indole ring to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxindoles, indole-3-carboxylic acids.
Reduction Products: Indole-3-propanol, indole-3-propionaldehyde.
Substitution Products: Halogenated indoles, N-alkylated indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Methyl-1H-indole-1-propionic acid is used as a building block in organic synthesis, particularly in the construction of complex indole-based molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound can be studied for its potential biological effects. Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases, such as cancer and microbial infections. Industry: Indole derivatives are used in the development of pharmaceuticals, agrochemicals, and other industrial applications due to their versatile chemical properties.
Wirkmechanismus
The exact mechanism of action of beta-Methyl-1H-indole-1-propionic acid depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, modulating their activity. The compound may bind to receptors involved in cell signaling pathways, leading to changes in cellular functions.
Molecular Targets and Pathways:
Receptors: G-protein-coupled receptors (GPCRs), serotonin receptors, and other receptor types.
Pathways: Signal transduction pathways, such as the MAPK/ERK pathway, which are involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-propanoic acid: Similar structure but lacks the methyl group at the beta position.
Indole-3-acetic acid: Another indole derivative with a different functional group at the 3-position.
Uniqueness:
Beta-Methyl-1H-indole-1-propionic acid: is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
2457-72-9 |
---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-indol-1-ylbutanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-9(8-12(14)15)13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
CRBDMBOXRGTJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)N1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.